4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline
CAS No.: 855643-01-5
Cat. No.: VC7800189
Molecular Formula: C14H16N2
Molecular Weight: 212.296
* For research use only. Not for human or veterinary use.
![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline - 855643-01-5](/images/structure/VC7800189.png)
Specification
CAS No. | 855643-01-5 |
---|---|
Molecular Formula | C14H16N2 |
Molecular Weight | 212.296 |
IUPAC Name | 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |
Standard InChI | InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3 |
Standard InChI Key | UULYPLNMFMJNIB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure comprises a 2,6-dimethylpyridine ring connected to a para-aminobenzyl group through a methylene (–CH₂–) linker. The pyridine ring’s 2- and 6-positions are occupied by methyl groups, which induce steric hindrance and electronic modulation. These substituents restrict rotational freedom around the pyridine-methylene bond, favoring a planar conformation that enhances π-π stacking interactions . The aniline moiety provides a primary amine (–NH₂) at the para position, a common pharmacophore in bioactive molecules.
Key structural parameters include:
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Pyridine ring: Planar with bond angles consistent with aromatic systems (C–C–C ≈ 120°).
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Methylene bridge: Bond length of ~1.48 Å, typical for single C–C bonds.
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Aniline group: NH₂ bond angle of ~107°, indicative of sp³ hybridization .
Table 1: Molecular Properties
Synthesis and Manufacturing
Catalytic Hydrogenation Approaches
A patented method for synthesizing structurally related aniline derivatives involves Raney nickel-catalyzed hydrogenation under mild conditions (0.1–1 atm H₂, 20–80°C) . Although developed for 4-N,N-dimethylaminomethylaniline, this protocol is adaptable to 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline by substituting nitrobenzene precursors with appropriate pyridine-containing analogs. Key steps include:
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Dissolving the nitro precursor in ethanol or methanol.
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Adding Raney nickel (10–15 wt% relative to substrate).
This method achieves high yields (>80% in model systems) with minimal byproducts, attributed to Raney nickel’s high surface area and catalytic efficiency .
Reactivity and Functionalization
Aniline-Driven Reactions
The primary amine group undergoes characteristic reactions:
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Acetylation: Forms N-acetyl derivatives with acetic anhydride.
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Diazotization: Generates diazonium salts for azo coupling reactions, useful in dye synthesis.
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Schiff base formation: Reacts with carbonyl compounds to yield imines.
Pyridine Ring Modifications
The pyridine moiety participates in:
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Electrophilic substitution: Methyl groups direct incoming electrophiles to the 3- and 5-positions.
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Coordination chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Applications in Drug Discovery
Kinase Inhibition and Cancer Therapeutics
A 2022 study identified 2,6-dimethylaryl motifs as critical for PKMYT1 kinase inhibition, a target in DNA damage response cancers . While 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline itself hasn’t been tested, its structural similarity to active compounds (e.g., Table 2) suggests potential as a PKMYT1 inhibitor scaffold .
Table 2: PKMYT1 Inhibitors with 2,6-Dimethyl Motifs
Compound | PKMYT1 IC₅₀ (μM) | Selectivity (vs. WEE1) |
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22 | 0.011 | >100x |
25 | 0.012 | >150x |
Intermediate for Functional Materials
The compound’s rigid, conjugated structure makes it suitable for:
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Metal-organic frameworks (MOFs): As a linker for porous materials.
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Polymer additives: Enhancing thermal stability in polyamides.
Comparative Analysis with Related Compounds
vs. 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
This pyrimidine analog (PubChem CID: 82471051) shares a similar aniline-pyridine hybrid structure but exhibits:
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Reduced planarity: Due to pyrimidine’s larger ring strain.
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Lower solubility: Attributed to N-methylation and pyrimidine’s polarity .
vs. N,N-Dimethylaminomethylaniline
The absence of pyridine in this analog simplifies synthesis but limits metal-coordination capabilities, reducing utility in catalysis .
Future Directions
Pharmacological Profiling
Priority research areas include:
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In vitro kinase assays: To quantify PKMYT1/WEE1 inhibition.
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ADMET studies: Assessing absorption, distribution, and toxicity.
Process Optimization
Scaling synthesis via continuous-flow hydrogenation could enhance throughput for industrial applications .
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